molecular formula C26H36N2O10 B4974650 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate

1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate

Cat. No. B4974650
M. Wt: 536.6 g/mol
InChI Key: VDXFKXXSNWXZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a piperazine derivative that has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate is not fully understood. However, it has been proposed that this compound may act as an antioxidant and protect against oxidative stress. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species. This compound has also been shown to reduce the levels of pro-inflammatory cytokines and inhibit the activation of microglia, which are immune cells in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate. One area of research is the potential use of this compound in the treatment of neurodegenerative disorders. Another area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied extensively for its anti-inflammatory, antioxidant, and neuroprotective effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on its potential therapeutic applications.

Synthesis Methods

1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate can be synthesized through various methods. One of the most commonly used methods is the reaction between 1,4-bis(2,3,4-trimethoxybenzyl)piperazine and oxalic acid in the presence of a catalyst. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

1,4-bis(2,3,4-trimethoxybenzyl)piperazine oxalate has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1,4-bis[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6.C2H2O4/c1-27-19-9-7-17(21(29-3)23(19)31-5)15-25-11-13-26(14-12-25)16-18-8-10-20(28-2)24(32-6)22(18)30-4;3-1(4)2(5)6/h7-10H,11-16H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXFKXXSNWXZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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